![molecular formula C12H10FN3O B2938568 5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide CAS No. 2310152-23-7](/img/structure/B2938568.png)
5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide
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Overview
Description
“5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound is likely to be a part of a larger class of compounds used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties of “5-fluoro-N-(4-methylpyridin-3-yl)nicotinamide” are not provided in the available resources .Scientific Research Applications
Fluorometric Assay of N-Methyltransferases
Research has utilized derivatives of nicotinamide, including fluorinated versions, to study the activity of nicotinamide N-methyltransferase (NNMT) in various tissues. These studies help in understanding the enzyme's role in metabolizing nicotinamide and its analogs, contributing to our knowledge of cellular metabolism and enzyme specificity (A. Sano, N. Endo, & S. Takitani, 1992).
Potential Anti-Tumor Applications
The co-crystal of 5-fluorouracil-nicotinamide (5-FU-NCM) demonstrates enhanced solubility and anti-tumor effects compared to 5-FU alone, suggesting its potential as an improved anti-tumor drug. This research highlights the importance of co-crystals in developing more effective cancer treatments (Zhuyan Zhang et al., 2020).
Enhancing Drug Resistance
Nicotinamide N-methyltransferase (NNMT) has been found to enhance resistance to 5-fluorouracil in colorectal cancer cells by inhibiting the ASK1-p38 MAPK pathway. This research provides insights into the mechanisms of drug resistance in cancer cells, offering potential targets for overcoming resistance to chemotherapy (Xinyou Xie et al., 2016).
Reversing Drug Resistance
Curcumin has been shown to reverse NNMT-induced resistance to 5-fluorouracil in colorectal cancer cells through ROS generation and cell cycle arrest. This study underscores the potential of natural compounds in mitigating drug resistance in cancer therapy (Guoli Li et al., 2021).
Synthesis and Binding Affinity
The synthesis of fluoropyridine analogs of nicotinic agonists and their high binding affinity to nicotinic receptors suggest the potential for developing new therapeutic agents targeting these receptors. This research contributes to the field of neuropharmacology and the development of drugs for neurological disorders (A. Sutherland et al., 2003).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The presence of a fluorine atom in similar compounds has been associated with improved bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s known that the introduction of fluorine atoms into similar compounds can improve their physical, biological, and environmental properties .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c1-8-2-3-14-7-11(8)16-12(17)9-4-10(13)6-15-5-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIYOHAQWIDQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide |
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